1-butyl-6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BUTYL-6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a butyl group, a cyclopropyl group, and an isoxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation due to their mild reaction conditions and functional group tolerance . The preparation of the isoxazole ring can be achieved through metal-free synthetic routes, such as the cycloaddition of α-acetylenic γ-hydroxyaldehydes with hydroxylamine .
Chemical Reactions Analysis
1-BUTYL-6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-BUTYL-6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives and isoxazole-containing compounds. Similar compounds include those with different substituents on the pyrazolopyridine core or variations in the isoxazole ring. The unique combination of functional groups in this compound imparts distinct properties, making it stand out among similar molecules .
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-5-6-9-25-19-17(11(2)23-25)15(10-16(21-19)14-7-8-14)20(26)22-18-12(3)24-27-13(18)4/h10,14H,5-9H2,1-4H3,(H,22,26) |
InChI Key |
NGHKTKYSMMNLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=C(ON=C4C)C |
Origin of Product |
United States |
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